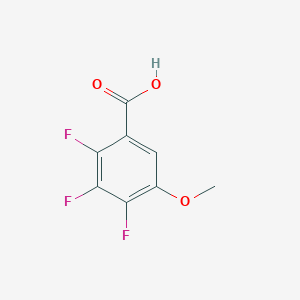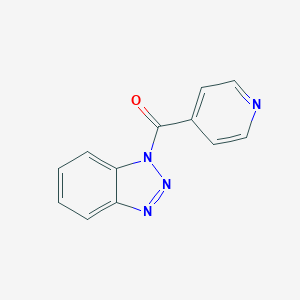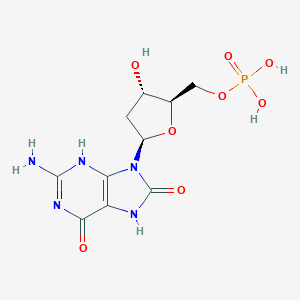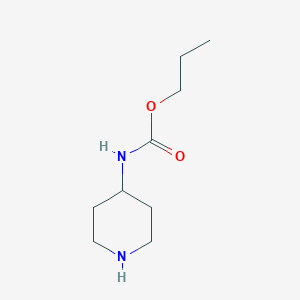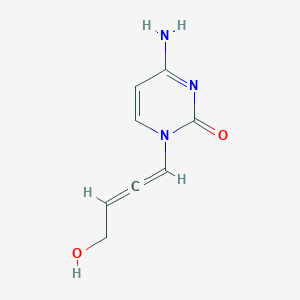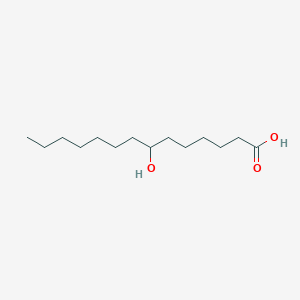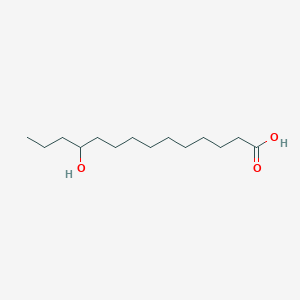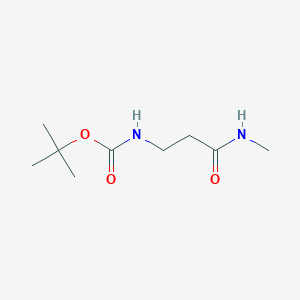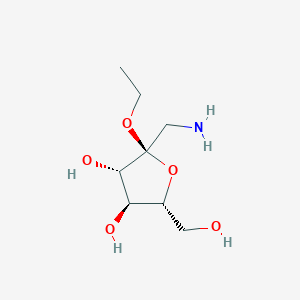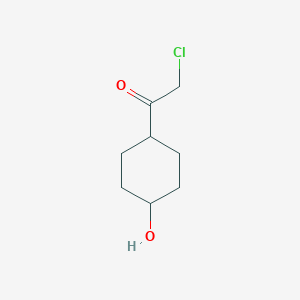
2-Chloro-1-(4-hydroxycyclohexyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a ketone derivative of cyclohexanol and is also known as GABOB (gamma-amino-beta-hydroxybutyric acid). The molecule has a molecular weight of 205.67 g/mol and a boiling point of 282°C.
作用機序
The mechanism of action of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone involves the stimulation of GABA release in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By increasing the release of GABA, GABOB can reduce neuronal activity, which can have a calming effect on the brain. This mechanism of action makes GABOB a potential candidate for the treatment of anxiety, depression, and other neurological disorders.
生化学的および生理学的効果
Studies have shown that GABOB can have several biochemical and physiological effects on the body. GABOB can increase the levels of GABA in the brain, which can reduce neuronal activity and have a calming effect on the brain. GABOB can also increase the levels of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and behavior. This makes GABOB a potential candidate for the treatment of anxiety, depression, and other mood disorders.
実験室実験の利点と制限
One of the primary advantages of using 2-Chloro-1-(4-hydroxycyclohexyl)ethanone in lab experiments is its potential application in neuroscience research. GABOB can stimulate the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression. However, one of the limitations of using GABOB in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for research purposes.
将来の方向性
There are several future directions for the research and application of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone. One potential direction is the development of GABOB-based drugs for the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is the investigation of the potential side effects of GABOB, as well as its interactions with other drugs. Additionally, further research is needed to optimize the synthesis method of GABOB to improve its yield and make it more accessible for research purposes.
Conclusion:
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound can stimulate the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression. However, further research is needed to optimize the synthesis method of GABOB and investigate its potential side effects and interactions with other drugs.
合成法
The synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a complex process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by chlorination with thionyl chloride. The resulting product is then treated with sodium hydroxide to obtain the final product. The yield of this synthesis method is about 50%.
科学的研究の応用
2-Chloro-1-(4-hydroxycyclohexyl)ethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience. Studies have shown that GABOB can stimulate the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression.
特性
CAS番号 |
128882-64-4 |
|---|---|
製品名 |
2-Chloro-1-(4-hydroxycyclohexyl)ethanone |
分子式 |
C8H13ClO2 |
分子量 |
176.64 g/mol |
IUPAC名 |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
InChIキー |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
正規SMILES |
C1CC(CCC1C(=O)CCl)O |
同義語 |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



